(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate typically involves multiple steps, starting with the preparation of 3,4,5-trimethoxybenzoic acid derivatives. These derivatives are then reacted with piperazine and butanoic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry
In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests that it may interact with specific biological targets, leading to potential therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to undergo various chemical modifications makes it a promising candidate for the design of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate involves its interaction with specific molecular targets in biological systems. The methoxy groups and piperazine ring are believed to play a crucial role in its binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate include:
- 3,4,5-Trimethoxybenzoic acid derivatives
- Piperazine-based compounds
- Other bis-benzoyl derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups.
Properties
CAS No. |
129243-05-6 |
---|---|
Molecular Formula |
C29H38N2O10 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl butanoate |
InChI |
InChI=1S/C29H38N2O10/c1-8-9-25(32)41-17-20-16-30(28(33)18-12-21(35-2)26(39-6)22(13-18)36-3)10-11-31(20)29(34)19-14-23(37-4)27(40-7)24(15-19)38-5/h12-15,20H,8-11,16-17H2,1-7H3 |
InChI Key |
IWRWPHXCANDKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.